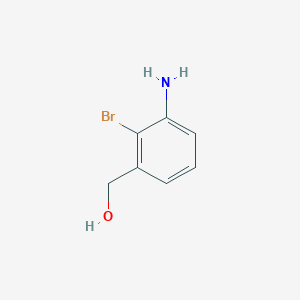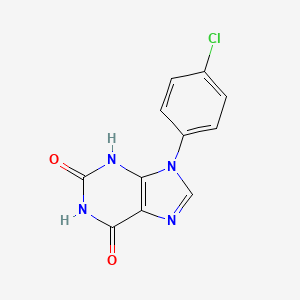
2,6-Dimethylideneheptanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylideneheptanediamide: is an organic compound with the molecular formula C9H16N2O2 It is characterized by the presence of two methylidene groups attached to a heptanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylideneheptanediamide typically involves the reaction of heptanediamide with formaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde reacts with the amide groups to form the methylidene derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,6-Dimethylideneheptanediamide can undergo oxidation reactions, where the methylidene groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding heptanediamine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylidene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of heptanediamide derivatives with carbonyl groups.
Reduction: Formation of heptanediamine.
Substitution: Formation of substituted heptanediamide derivatives.
Applications De Recherche Scientifique
Chemistry: 2,6-Dimethylideneheptanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile starting material for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with tailored properties.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylideneheptanediamide involves its ability to undergo various chemical reactions, which can lead to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed. For example, derivatives with carbonyl groups may interact with enzymes or receptors in biological systems, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
2,6-Dimethylaniline: An aromatic amine with similar structural features but different reactivity.
2,6-Dimethylnaphthalene: An aromatic hydrocarbon with methyl groups at the 2 and 6 positions.
2,6-Diaminohexanoic Acid Amide: An amide derivative with similar functional groups but different carbon chain length.
Uniqueness: 2,6-Dimethylideneheptanediamide is unique due to the presence of two methylidene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
80323-49-5 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2,6-dimethylideneheptanediamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(8(10)12)4-3-5-7(2)9(11)13/h1-5H2,(H2,10,12)(H2,11,13) |
Clé InChI |
SNZQLNZFVFZWMU-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCCC(=C)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)

![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)


![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

